molecular formula C5H6IN3O2 B13938589 6-Amino-5-iodo-3-methylpyrimidine-2,4(1H,3H)-dione

6-Amino-5-iodo-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13938589
M. Wt: 267.02 g/mol
InChI Key: BHKLNCGXKOSECR-UHFFFAOYSA-N
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Description

6-Amino-5-iodo-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound, with its unique iodine and amino substitutions, is of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-iodo-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the iodination of a precursor pyrimidine compound. One common method is the electrophilic substitution reaction where iodine is introduced into the pyrimidine ring. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the iodine substituent or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrimidines, while oxidation could produce pyrimidine N-oxides.

Scientific Research Applications

6-Amino-5-iodo-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-iodo-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The iodine and amino groups may facilitate binding to enzymes or receptors, influencing biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2’-deoxyuridine: Another iodinated pyrimidine with antiviral properties.

    6-Amino-2-thiouracil: A compound with similar amino substitution but different functional groups.

    3-Methylcytosine: A methylated pyrimidine with biological significance.

Uniqueness

6-Amino-5-iodo-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other pyrimidines.

Properties

Molecular Formula

C5H6IN3O2

Molecular Weight

267.02 g/mol

IUPAC Name

6-amino-5-iodo-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6IN3O2/c1-9-4(10)2(6)3(7)8-5(9)11/h7H2,1H3,(H,8,11)

InChI Key

BHKLNCGXKOSECR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)I

Origin of Product

United States

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